molecular formula C16H22N2O3 B11839939 Benzyl1-(oxetan-3-YL)piperidin-4-ylcarbamate

Benzyl1-(oxetan-3-YL)piperidin-4-ylcarbamate

Cat. No.: B11839939
M. Wt: 290.36 g/mol
InChI Key: LPOSMHVXZWWFJD-UHFFFAOYSA-N
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Description

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. The compound consists of a benzyl group attached to a piperidine ring, which is further substituted with an oxetane ring and a carbamate group. This combination of functional groups imparts distinct chemical properties to the molecule, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the oxetane ring and the carbamate group. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxetane Ring: The oxetane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an oxetane moiety.

    Formation of the Carbamate Group: The final step involves the reaction of the piperidine-oxetane intermediate with benzyl chloroformate under basic conditions to form the carbamate group.

Industrial Production Methods: Industrial production of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxetane moieties, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate oxide, while reduction may produce benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate alcohol.

Scientific Research Applications

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Material Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: Researchers investigate its effects on various biological systems, including its potential as a pharmacological agent.

Mechanism of Action

The mechanism of action of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or ion channels, influencing cellular signaling and function.

Comparison with Similar Compounds

    Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate analogs: These compounds have similar structures but with variations in the substituents on the piperidine or oxetane rings.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents, such as piperidine-4-carboxylates.

    Oxetane-containing compounds: Molecules that contain an oxetane ring but differ in other functional groups.

Uniqueness: Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

[1-(oxetan-3-yl)piperidin-4-yl] N-benzylcarbamate

InChI

InChI=1S/C16H22N2O3/c19-16(17-10-13-4-2-1-3-5-13)21-15-6-8-18(9-7-15)14-11-20-12-14/h1-5,14-15H,6-12H2,(H,17,19)

InChI Key

LPOSMHVXZWWFJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NCC2=CC=CC=C2)C3COC3

Origin of Product

United States

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